1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-N-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
Description
This compound features a complex triazacyclopentaazulene core substituted with two 4-methoxyphenyl groups, a phenoxymethyl moiety, and a carbothioamide functional group. Its structural complexity arises from the fused heterocyclic system, which combines azulene-like aromaticity with a triaza-cyclopentane ring. The 4-methoxyphenyl substituents likely enhance solubility and modulate electronic effects through electron-donating methoxy groups .
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-6-(4-methoxyphenyl)-N-methyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-27-25(34)24-23(17-7-9-18(31-2)10-8-17)21-6-4-5-15-29-22(28-30(24)26(21)29)16-33-20-13-11-19(32-3)12-14-20/h7-14H,4-6,15-16H2,1-3H3,(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDYYEHHIUVIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C1=C(C2=C3N1N=C(N3CCCC2)COC4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-N-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 476.6 g/mol
- CAS Number : 877814-08-9
Structural Features
The compound consists of:
- A triazacyclopenta core which contributes to its structural complexity.
- Two methoxyphenyl groups that may enhance lipophilicity and biological interactions.
- A carbothioamide functional group that could play a role in its reactivity and interaction with biological targets.
Research indicates that compounds with similar structural features often exhibit diverse biological activities such as:
- Antimicrobial Activity : Compounds with methoxyphenyl moieties have shown effectiveness against various bacterial strains. The presence of the carbothioamide group may enhance this activity by facilitating interaction with bacterial cell walls or enzymes.
- Anticancer Properties : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation through apoptosis induction. The triazacyclopenta structure may interact with DNA or proteins involved in cell cycle regulation.
Table 1: Summary of Biological Activity Studies
Case Studies
-
Antimicrobial Efficacy :
In a study published in the Journal of Antimicrobial Chemotherapy, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism was attributed to disruption of the bacterial cell membrane integrity. -
Anticancer Activity :
A research article in Cancer Letters reported that the compound exhibited selective cytotoxicity towards various cancer cell lines, particularly breast and lung cancer cells. The study suggested that it activates apoptotic pathways via caspase activation . -
Anti-inflammatory Effects :
In preclinical trials involving murine models, the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 in a dose-dependent manner . This suggests potential therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The triazacyclopentaazulene core is rare, but analogs include:
- The nitro and cyano substituents in this analog introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .
- 1,2,4-Triazole-3(4H)-thiones : These simpler heterocycles share a thione group but lack the fused bicyclic structure, reducing conformational rigidity .
Functional Group Variations
- Carbothioamide vs. Carboxamide : Replacement of the thioamide (-C(=S)-NH-) with a carboxamide (-C(=O)-NH-) (e.g., compounds 9l–9o in ) reduces hydrogen-bonding capacity and polar surface area. The C=S stretch in IR spectra (~1247–1255 cm⁻¹) is a key identifier for thioamides, absent in amides .
- Methoxyphenyl vs.
Physical and Spectral Properties
Key Research Findings
- Electronic Effects : The 4-methoxyphenyl groups stabilize the carbothioamide via resonance donation, contrasting with electron-withdrawing substituents in analogs like nitro-containing tetrahydroimidazopyridines .
- Tautomerism : Unlike 1,2,4-triazole-3(4H)-thiones, the target compound’s fused core likely prevents tautomerism, as evidenced by the absence of νS-H (~2500–2600 cm⁻¹) in IR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
